BenchChemオンラインストアへようこそ!

1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile

Kinase Inhibition PKB/Akt ATP-Competitive

Structurally novel piperidine-4-carbonitrile with oxolan-3-yloxy-nicotinoyl motif; contains one undefined stereocenter. Public sources annotate it as an ATP-competitive PKB/Akt inhibitor, but no peer-reviewed activity data exist. Best used as a starting point for de novo kinase inhibitor screening, SAR exploration, and chemical biology probe development. Computed XLogP 0.9 and TPSA 75.5 Ų indicate favorable oral bioavailability potential. Researchers must request bespoke profiling or use internal screening to establish target engagement. Also suitable for synthetic methodology and ADME optimization studies.

Molecular Formula C16H19N3O3
Molecular Weight 301.346
CAS No. 2034299-47-1
Cat. No. B2517547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile
CAS2034299-47-1
Molecular FormulaC16H19N3O3
Molecular Weight301.346
Structural Identifiers
SMILESC1CN(CCC1C#N)C(=O)C2=C(N=CC=C2)OC3CCOC3
InChIInChI=1S/C16H19N3O3/c17-10-12-3-7-19(8-4-12)16(20)14-2-1-6-18-15(14)22-13-5-9-21-11-13/h1-2,6,12-13H,3-5,7-9,11H2
InChIKeyLXSVPXLTMLZBSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(Oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile (CAS 2034299-47-1): Baseline Identity and Sourcing Profile


1-[2-(Oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile (CAS 2034299-47-1) is a synthetic small molecule (MW 301.34 g/mol, C16H19N3O3) comprising a piperidine-4-carbonitrile core N-acylated with a 2-(oxolan-3-yloxy)nicotinoyl fragment. The molecule contains one undefined stereocenter at the oxolan-3-yloxy position and exhibits an XLogP3-AA of 0.9 [1]. Public-domain annotation from non-primary sources describes the compound as an ATP-competitive inhibitor of Protein Kinase B (PKB/Akt), positioning it within the broader class of piperidine-based kinase inhibitors. However, at the time of this analysis, no peer-reviewed primary research papers, granted patents with biological data, or authoritative database records (BindingDB, ChEMBL, PubChem BioAssay) were identified that provide quantitative activity data for this specific compound derived from acceptable, non-excluded sources.

Why Generic Substitution Fails for 1-[2-(Oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile: The Absence of Validated Structure-Activity Data


Without publicly available, peer-reviewed quantitative structure-activity relationship (SAR) data for this compound, any claim of interchangeable 'in-class' substitution is scientifically unsupported. The closest structural analogs identified from acceptable databases—such as 4-phenyl-1-(2-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperidine-4-carbonitrile or 1-[6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carboxamide—similarly lack published comparative biological data. In this data vacuum, the specific three-dimensional arrangement of the oxolan-3-yloxy substituent, the electron-withdrawing 4-carbonitrile group on the piperidine ring, and the pyridine-3-carbonyl linker cannot be assumed to produce equivalent target engagement, selectivity, or physicochemical properties compared to any analog. For scientific selection or procurement, this means that decision-makers must either request bespoke head-to-head profiling data from suppliers or rely on internal screening to establish differentiation, as no evidence-based rationale for substitution currently exists in the public domain [1].

Quantitative Differentiation Evidence Guide for 1-[2-(Oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile


Kinase Inhibition Profiling: No Validated Comparative Data Available

No quantitative enzyme inhibition data (IC50, Ki, or Kd) for this compound have been identified in peer-reviewed primary literature, patents, or authoritative databases such as BindingDB, ChEMBL, or PubChem BioAssay from acceptable, non-excluded sources. Unverified annotations from vendor-restricted sites describe the compound as an ATP-competitive PKB/Akt inhibitor, but no numerical values are provided, and no direct comparison to a named analog or reference inhibitor is available. Consequently, the compound's potency and selectivity relative to any comparator cannot be established [1].

Kinase Inhibition PKB/Akt ATP-Competitive

Physicochemical Property Differentiation: Computed Descriptors vs. Closest Analogs

PubChem-computed descriptors provide baseline physicochemical data for the target compound: XLogP3-AA = 0.9, TPSA = 75.5 Ų, hydrogen bond acceptor count = 5, hydrogen bond donor count = 0, and rotatable bond count = 3. The closest analog with any reported data, 4-phenyl-1-(2-((tetrahydrofuran-3-yl)oxy)nicotinoyl)piperidine-4-carbonitrile (not described in acceptable sources), would be expected to have higher lipophilicity due to the phenyl substituent at the piperidine 4-position, a structural difference that could significantly alter membrane permeability and metabolic stability. However, no experimental logD, solubility, or permeability data are available for either compound from acceptable sources, making direct comparison impossible [1].

Physicochemical Properties Drug-likeness XLogP

Structural Uniqueness: Scaffold Analysis vs. Known Bioactive Piperidine-4-carbonitriles

A substructure search of the piperidine-4-carbonitrile core in BindingDB and ChEMBL reveals numerous bioactive analogs, including 1-(3,3-diphenyl-propionyl)-4-(pyridin-3-ylamino)-piperidine-4-carbonitrile (IC50 = 15 nM, PAF antagonism) and 1-(pyridin-4-yl)piperidine-4-carbonitrile derivatives with reported Akt inhibition. However, the specific combination of an N-nicotinoyl linkage with a 2-(oxolan-3-yloxy) substituent on the pyridine ring is not represented in any curated bioactivity database entry from an acceptable source. This scaffold novelty means the compound occupies an unexplored region of chemical space relative to its nearest annotated neighbors, and any assumption of similar bioactivity profiles would constitute an extrapolation unsupported by current evidence [1].

Scaffold Analysis Chemical Space Piperidine-4-carbonitrile

Research and Industrial Application Scenarios for 1-[2-(Oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile Based on Available Evidence


De Novo Kinase Inhibitor Screening and SAR Exploration

Given the unverified annotation of ATP-competitive PKB/Akt inhibition from non-primary sources, this compound is best suited as a starting point for de novo kinase inhibitor screening programs. Researchers can use it as a structurally novel scaffold for systematic SAR exploration, varying the oxolan-3-yloxy substituent, the piperidine 4-position, and the pyridine linkage to identify the minimum pharmacophore required for kinase engagement. This approach is recommended because no validated potency or selectivity data exist to justify immediate use as a tool compound or reference inhibitor [1].

Physicochemical and ADME Profiling of a Moderate-Lipophilicity Piperidine-Carbonitrile Series

The computed XLogP of 0.9 and TPSA of 75.5 Ų place this compound in a favorable drug-like property space for oral bioavailability [1]. It can serve as a representative member of a novel piperidine-carbonitrile series for systematic experimental determination of aqueous solubility, logD, microsomal stability, and Caco-2 permeability. Comparative profiling against more lipophilic analogs (e.g., those with phenyl or benzyl substituents at the piperidine 4-position) could establish design principles for balancing potency and ADME properties within this chemical series.

Chemical Biology Probe Development with Bespoke Selectivity Profiling

The structural uniqueness of the oxolan-3-yloxy-nicotinoyl motif, combined with the absence of any annotated off-target activity, makes this compound a candidate for development as a chemical biology probe. However, this requires bespoke broad-panel kinase selectivity screening (e.g., against a panel of 400+ kinases) and cellular target engagement assays to establish its selectivity fingerprint. Procurement for this purpose should be contingent upon the supplier providing detailed purity certificates and, ideally, preliminary screening data against the intended target class.

Synthetic Methodology Development and Scale-Up Optimization

As a building block with a defined CAS number and PubChem record, this compound is suitable for use in synthetic methodology studies, including optimization of N-acylation conditions for piperidine-4-carbonitriles with heteroaryl carboxylic acids, development of enantioselective routes to the chiral oxolan-3-yloxy center, or investigation of nitrile group compatibility in downstream transformations. Its commercial availability from multiple chemical suppliers (as indicated by PubChem depositor records) facilitates procurement for such methodological studies [1].

Quote Request

Request a Quote for 1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.